5-Acetyl-(3-methoxyphenoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives like 5-Acetyl-(3-methoxyphenoxy)pyridine involves several methods. One such method involves the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .

Molecular Structure Analysis

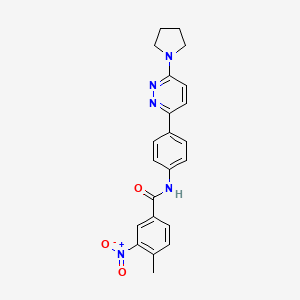

The molecular formula of this compound is C14H13NO3, and its molecular weight is 243.262 .

Scientific Research Applications

Insecticidal Activity

Pyridine derivatives, including compounds closely related to "5-Acetyl-(3-methoxyphenoxy)pyridine," have been synthesized and evaluated for their insecticidal properties. For instance, the insecticidal activity of certain pyridine derivatives against the cowpea aphid, Aphis craccivora Koch, was studied. Among the compounds tested, one demonstrated approximately fourfold the insecticidal activity of the commercial insecticide acetamiprid. This highlights the potential of pyridine derivatives in developing new insecticides (Bakhite et al., 2014).

Antitumor Activity

The antitumor activity of bis-indole derivatives, which include pyridine and piperazine moieties, has been explored. These compounds were evaluated for their efficacy against human cancer cell lines, with pyridine derivatives showing significantly higher activity. The study underscores the therapeutic potential of pyridine derivatives in cancer treatment (Andreani et al., 2008).

Chemical Synthesis Enhancements

Research into solvent-free conditions under microwave irradiation for acetylations involving compounds related to "this compound" shows potential for more efficient and environmentally friendly synthetic methodologies. This technique allows for selective acetylation of hydroxy, thiol, and amino groups, indicating a versatile approach for modifying pyridine derivatives (Paul et al., 2002).

Antimicrobial and Antimycobacterial Activity

Pyridine derivatives have been synthesized and tested for their antimicrobial and antimycobacterial activities. The studies provide evidence of the broad-spectrum antibacterial efficacy of these compounds, suggesting their potential as novel antimicrobial agents (Abdel-rahman et al., 2002).

Advanced Materials and Solar Cells

Pyridine-incorporated polymers have been developed for use as cathode interfacial layers in polymer solar cells. These materials demonstrate improved power conversion efficiency due to their ability to reduce cathode work functions and enhance open-circuit voltages, highlighting the role of pyridine derivatives in advancing solar cell technology (Chen et al., 2017).

Future Directions

properties

IUPAC Name |

1-[6-(3-methoxyphenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10(16)11-6-7-14(15-9-11)18-13-5-3-4-12(8-13)17-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQQIOABCNJFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-5-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2442694.png)

![N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2442698.png)

![5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2442704.png)

![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2442706.png)

![8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2442710.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2442713.png)